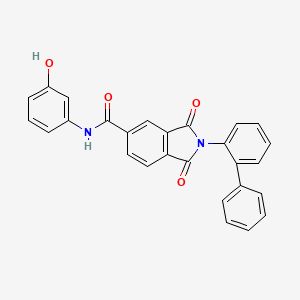![molecular formula C21H15N5O4 B3874791 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B3874791.png)
1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]
Descripción general
Descripción
1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone] is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound is commonly referred to as PPH and has been shown to have significant biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of PPH is not fully understood. However, it has been proposed that PPH exerts its therapeutic effects by modulating various signaling pathways in cells. PPH has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. PPH has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
PPH has been shown to have significant biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. PPH has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of arthritis and colitis, PPH has been found to reduce inflammation and improve disease symptoms. PPH has also been shown to have antioxidant properties, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PPH has been extensively studied in vitro and in vivo, which makes it an ideal compound for further research. However, PPH has some limitations for lab experiments. It has poor solubility in water, which may limit its use in some experiments. PPH also has low bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on PPH. One area of research is to further investigate the mechanism of action of PPH. Understanding the molecular pathways that are modulated by PPH may lead to the development of more effective therapeutic agents. Another area of research is to investigate the potential of PPH as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, further research is needed to improve the bioavailability of PPH, which may enhance its efficacy in vivo.
Aplicaciones Científicas De Investigación
PPH has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. PPH has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and colitis. PPH has been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-[(4-hydroxyphenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c27-18-12-6-15(7-13-18)22-23-20-19(14-4-2-1-3-5-14)24-25(21(20)28)16-8-10-17(11-9-16)26(29)30/h1-13,24,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEDXYIDAXQIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-hydroxyphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B3874716.png)


![2-(2-chloro-5-nitrobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3874746.png)
![3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3874751.png)
![2-imino-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B3874757.png)
![N'-[3-(hydroxyimino)-1,3-dihydro-2H-indol-2-ylidene]benzohydrazide](/img/structure/B3874771.png)
![5-(2-hydroxy-5-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3874776.png)

![4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B3874803.png)
![N-(1-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3874811.png)
![4-{2-[1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzamide](/img/structure/B3874819.png)
![4-{2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B3874821.png)
![7-oxo-8-propyltricyclo[4.4.0.0~3,8~]dec-1-yl acetate](/img/structure/B3874822.png)